molecular formula C19H20ClNO2 B5336539 3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one

3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one

Cat. No.: B5336539
M. Wt: 329.8 g/mol
InChI Key: MFLKOPPGVUEJJJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a pentanoyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4,6-dimethyl-2-pyridone in the presence of a base, followed by the addition of a pentanoyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(2E)-2-[(4-chlorophenyl)methylidene]pentanoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-4-5-15(11-14-6-8-16(20)9-7-14)18(22)17-12(2)10-13(3)21-19(17)23/h6-11H,4-5H2,1-3H3,(H,21,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKOPPGVUEJJJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC1=CC=C(C=C1)Cl)C(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C1=CC=C(C=C1)Cl)/C(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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